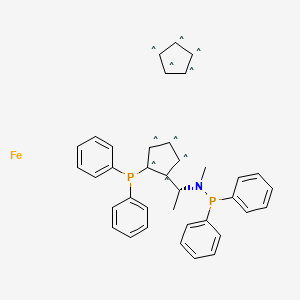![molecular formula C24H31ClN2Pd B12060232 Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de palladium(II) [1,3-bis(mésityl)imidazol-2-ylidène]allyle est un complexe organométallique bien défini. Sa formule chimique est C24H29ClN2Pd . Ce composé présente un ligand carbène N-hétérocyclique (NHC) à base d’imidazolium coordonné à un centre de palladium. Explorons ses méthodes de préparation, ses réactions, ses applications et plus encore.
Méthodes De Préparation
Voies de synthèse::
Synthèse directe:
Méthode réductrice:
- Bien qu’il ne soit pas couramment produit à l’échelle industrielle, les chercheurs préparent souvent ce composé en laboratoire pour des applications catalytiques.
Analyse Des Réactions Chimiques
Le chlorure de palladium(II) [1,3-bis(mésityl)imidazol-2-ylidène]allyle participe à diverses réactions :
Réaction de Heck: Il catalyse efficacement l’arylation des alcènes à l’aide d’halogénures d’aryle.
Couplage croisé de Suzuki-Miyaura: Il facilite le couplage des acides boroniques d’aryle ou de vinyle avec les halogénures d’aryle.
Couplage de Stille: Ce composé favorise le couplage des composés organostannique avec les halogénures d’aryle.
Hydrogénation: Il peut catalyser l’hydrogénation des alcènes et des alcynes.
Les principaux produits formés comprennent des dérivés aryles ou alkylés des matières de départ.
4. Applications de la recherche scientifique
Catalyse: Le chlorure de palladium(II) [1,3-bis(mésityl)imidazol-2-ylidène]allyle sert de catalyseur précieux en synthèse organique.
Science des matériaux: Il contribue à la conception de matériaux et de polymères fonctionnels.
Chimie médicinale: Les chercheurs explorent son potentiel en développement de médicaments.
Applications De Recherche Scientifique
Catalysis: Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride serves as a valuable catalyst in organic synthesis.
Materials Science: It contributes to the design of functional materials and polymers.
Medicinal Chemistry: Researchers explore its potential in drug development.
Mécanisme D'action
- En tant que complexe de palladium NHC, il participe à des cycles catalytiques en se coordonnant avec des substrats et en facilitant les réactions de formation de liaisons.
- Son mécanisme d’action implique l’activation des liaisons C–C et C–X (X = halogène).
Comparaison Avec Des Composés Similaires
- D’autres complexes de palladium NHC, comme le chlorure de palladium(II) allyle (CAS : 478980-03-9), présentent des propriétés catalytiques comparables .
Chlorure de palladium(II) [1,3-bis(2,4,6-triméthylphényl)imidazol-2-ylidène]allyle: (CAS : 478980-04-0) est structurellement apparenté et partage une réactivité similaire.
Propriétés
Formule moléculaire |
C24H31ClN2Pd |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene |
InChI |
InChI=1S/C21H25N2.C3H6.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1H2,2H3;1H;/q-1;;;+2/p-1 |
Clé InChI |
FVAVKYGEMJJYEL-UHFFFAOYSA-M |
SMILES canonique |
CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















